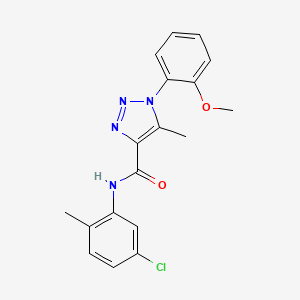

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Descripción

N-(5-Chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a methyl group at position 3. The triazole ring is linked to a 2-methoxyphenyl group at position 1 and a carboxamide moiety at position 4, which is further substituted with a 5-chloro-2-methylphenyl group.

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-11-8-9-13(19)10-14(11)20-18(24)17-12(2)23(22-21-17)15-6-4-5-7-16(15)25-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSGTPISQQBDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.

Substitution Reactions: The phenyl rings are introduced through substitution reactions, where appropriate phenyl halides react with the triazole intermediate.

Carboxamide Formation: The carboxamide group is introduced by reacting the triazole intermediate with an amine or amide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Phenyl halides, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 356.8 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research involving various derivatives of triazole compounds has shown significant cytotoxic activity against human cancer cell lines such as HCT-116, MCF-7, and HeLa. These studies reported IC50 values below 100 μM for several analogues, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | < 100 |

| Compound B | MCF-7 | < 100 |

| Compound C | HeLa | < 100 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For example, the compound demonstrated effectiveness comparable to standard antibiotics like penicillin and ciprofloxacin .

Potential Therapeutic Uses

Given its promising biological activities, this compound may hold potential in treating various conditions:

- Cancer Therapy : As indicated by its cytotoxic effects on cancer cell lines.

- Infectious Diseases : Due to its antimicrobial properties against resistant strains.

Case Studies and Research Findings

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A study involving a series of triazole derivatives reported significant tumor growth inhibition in xenograft models when treated with optimized compounds derived from the original structure .

- Antimicrobial Efficacy Study : Another investigation assessed the effectiveness of these compounds against resistant bacterial strains, showing promising results that suggest their use in future therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole- and pyrazole-carboxamide derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Key Observations

Substituent Effects on Physicochemical Properties: Methoxy vs. Chlorine Positioning: The 5-chloro-2-methylphenyl group in the target compound may confer steric hindrance and lipophilicity similar to chlorine-containing analogs in (e.g., 3b, 3e), which exhibit higher melting points (171–174°C) due to increased molecular rigidity .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods for triazole-carboxamides in and , which employ carbodiimide coupling (e.g., EDCI/HOBt) or acid chloride intermediates (thionyl chloride). Yields for analogs range from 62–93%, influenced by substituent electronic effects .

Spectral Characterization: While NMR data for the target compound are unavailable, analogs in and show characteristic peaks for triazole protons (δ 7.4–8.1) and carboxamide NH signals (δ 10.3–12.9) . The absence of a cyano or isoxazole group in the target may simplify its spectral profile compared to derivatives.

Thermal Stability :

- Compounds with extended aromatic systems (e.g., benzoisoxazole in ) exhibit decomposition points >250°C, suggesting that the target compound’s stability may be lower due to its simpler phenyl substituents .

Research Findings and Trends

- Bioactivity Potential: Triazole-carboxamides are frequently explored for antimicrobial and anticancer activities. The 2-methoxyphenyl group in the target compound may enhance interactions with biological targets compared to non-polar substituents (e.g., methyl or chloro) .

- Structural Optimization: Substitution at the 2-position of the phenyl ring (e.g., methoxy in the target vs. cyano in ) balances electronic and steric effects, a critical factor in drug design .

Actividad Biológica

N-(5-chloro-2-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of 1,2,3-triazole derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects, including anticancer and antimicrobial activities. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cell Line Testing : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values as low as 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds have shown TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM, indicating a mechanism that disrupts cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are also noteworthy:

- Microbial Inhibition : Studies have reported that certain triazole compounds exhibit significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness was measured through standard antimicrobial susceptibility testing methods .

- Comparison with Standard Drugs : In comparative studies, some triazole derivatives demonstrated better antimicrobial activity than standard antibiotics, showcasing their potential as alternative therapeutic agents .

Case Studies

Several case studies illustrate the biological efficacy of triazole compounds:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Properties :

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : As noted earlier, inhibition of key enzymes such as thymidylate synthase plays a crucial role in its anticancer effects.

- Antioxidant Activity : Some studies suggest that triazoles may possess antioxidant properties that contribute to their neuroprotective effects by reducing oxidative stress in cells .

Q & A

Q. Optimization Strategies :

- Control reaction temperature (20–25°C for stability) and solvent polarity (e.g., dioxane or ethanol-DMF mixtures) to minimize side products .

- Use catalysts like triethylamine to enhance reaction efficiency .

- Monitor progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Q. Basic Characterization

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chloro-methylphenyl group) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈ClN₃O₂: calc. 366.11, observed 366.09) .

- Infrared (IR) Spectroscopy :

- Detects carbonyl stretches (~1680 cm⁻¹ for the carboxamide group) and triazole ring vibrations .

Q. Advanced Crystallography

- SHELXL Refinement :

- WinGX Suite :

Q. Example Workflow :

Index and integrate data using SAINT .

Solve via dual-space methods (e.g., SHELXT ).

Refine hydrogen positions using riding models .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Q. Advanced SAR Strategies

- Substituent Variation :

- Biological Assays :

- Test derivatives against cancer cell lines (e.g., MTT assays) and microbial pathogens (e.g., MIC determinations) .

- Corrogate activity with molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins .

How can low aqueous solubility be addressed in pharmacological studies?

Q. Advanced Formulation Strategies

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the triazole or carboxamide moieties .

- Co-solvent Systems : Use DMSO-water or PEG-based vehicles for in vitro assays .

- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

What experimental design principles apply to optimizing synthetic routes?

Q. Advanced DOE Approaches

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to maximize yield .

- Response Surface Methodology (RSM) : Model nonlinear relationships between reaction parameters .

- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., azide formation) to improve safety and scalability .

How can computational methods predict interactions with biological targets?

Q. Advanced Computational Modeling

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein binding over 100 ns to assess stability (e.g., GROMACS) .

- Free-Energy Calculations :

- Use MM-PBSA to estimate binding free energies and rank derivatives .

- Pharmacophore Modeling :

How are data contradictions in spectral or crystallographic analyses resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.